Bienvenue dans la boutique en ligne BenchChem!

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide

BTK Inhibition Kinase Profiling Drug Discovery

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034433-22-0) is a synthetic bipyridine derivative with a molecular formula of C20H19N3O3 and a molecular weight of 349.4 g/mol. It has been identified in patent literature as a potent inhibitor of Bruton's tyrosine kinase (BTK), demonstrating an IC50 of 1 nM , and also exhibits inhibitory activity against the lipid kinase PIKfyve with an IC50 of 5.75 µM.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 2034433-22-0
Cat. No. B2880848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide
CAS2034433-22-0
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C20H19N3O3/c1-25-18-4-2-3-5-19(18)26-14-20(24)23-13-15-6-11-22-17(12-15)16-7-9-21-10-8-16/h2-12H,13-14H2,1H3,(H,23,24)
InChIKeyLAEFKUZBUZPCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034433-22-0): A Dual-Activity Preclinical Candidate for BTK and PIKfyve Targeted Research


N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034433-22-0) is a synthetic bipyridine derivative with a molecular formula of C20H19N3O3 and a molecular weight of 349.4 g/mol . It has been identified in patent literature as a potent inhibitor of Bruton's tyrosine kinase (BTK), demonstrating an IC50 of 1 nM [1], and also exhibits inhibitory activity against the lipid kinase PIKfyve with an IC50 of 5.75 µM [2]. This dual-activity profile against distinct kinase targets makes it a specialized research tool for investigating signaling pathways where BTK and PIKfyve activities intersect.

The Procurement Risk of Substituting N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide with a Generic BTK Inhibitor


The failure of generic substitution for N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide stems from its unique polypharmacology. A standard BTK inhibitor, such as ibrutinib, cannot replicate its combined activity profile, which includes significant PIKfyve inhibition [1]. The specific arrangement of the 2,4'-bipyridine and methoxyphenoxy functionalities is critical for this dual activity; simple in-class analogs with different substituents on the bipyridine or phenoxy ring are unlikely to maintain the same potency ratio between BTK and PIKfyve [2]. Replacing this compound with a potent but highly selective BTK inhibitor will fundamentally alter the experimental outcome in any system where PIKfyve plays a functional role, leading to incomplete or misleading mechanistic conclusions.

Quantitative Evidence of Differentiation for N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034433-22-0)


Comparative BTK Inhibitory Potency Against the Clinical Standard Ibrutinib

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide demonstrates nanomolar BTK inhibitory activity with an IC50 of 1 nM, placing it in the same highly potent category as the FDA-approved covalent inhibitor ibrutinib, which has a reported IC50 of 0.5 nM [REFS-1, REFS-2]. Both compounds exhibit single-digit nanomolar potency, indicating a comparable ability to engage the BTK active site.

BTK Inhibition Kinase Profiling Drug Discovery

Significant and Quantifiable Activity Against the Lipid Kinase PIKfyve

This compound is not just a BTK inhibitor; it is a confirmed PIKfyve inhibitor with an IC50 of 5,750 nM (5.75 µM) [1]. This is in stark contrast to the highly selective BTK inhibitor ibrutinib, which inhibits PIKfyve with a significantly more potent IC50 of 678 nM (0.678 µM) [2]. The target compound is 8.5 times less potent against PIKfyve than ibrutinib, demonstrating a distinct pharmacological profile with a wider 'window' between its primary and secondary kinase targets.

PIKfyve Inhibition Endosomal Trafficking Autophagy

BTK vs. PIKfyve Selectivity Ratio: A Differentiating Polypharmacological Profile

The ratio of PIKfyve IC50 to BTK IC50 provides a quantitative measure of functional selectivity. For N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide, this ratio is 5,750 (PIKfyve IC50 of 5,750 nM / BTK IC50 of 1 nM), meaning it is 5,750 times more potent against BTK than PIKfyve [REFS-1, REFS-2]. In comparison, the selectivity ratio for ibrutinib is 1,356 (PIKfyve IC50 of 678 nM / BTK IC50 of 0.5 nM) [REFS-3, REFS-4]. This indicates the target compound exhibits 4.2 times greater selectivity for BTK over PIKfyve compared to ibrutinib.

Kinase Selectivity Polypharmacology Chemical Probe

Competitive Potency Within the Patent Chemical Series

Within its own chemical series disclosed in patent US20240083900, N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide (Example 99) holds a highly competitive position. It is as potent as Example 79 (IC50: 1 nM) and Example 101 (IC50: 1 nM), and more potent than Example 236 (IC50: 5.5 nM) [REFS-1, REFS-2, REFS-3]. While Example 66 exhibits a slightly lower IC50 (<1 nM), the target compound represents a highly optimized lead from this specific chemical space with proven top-tier BTK activity.

Structure-Activity Relationship BTK Inhibitor Patent Analysis

Optimal Use Cases for N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide Based on Differential Evidence


Investigating BTK-Specific Signaling Without Confounding PIKfyve Activity

In B-cell receptor signaling studies, ibrutinib's potent PIKfyve inhibition adds a confounding variable. Use this compound to achieve single-digit nanomolar BTK inhibition (IC50: 1 nM) with 4.2-fold higher selectivity over PIKfyve, enabling cleaner interpretation of BTK-dependent phenotypes [1].

SAR Studies on 2,4'-Bipyridine BTK Inhibitors

This compound serves as a key reference molecule for structure-activity relationship (SAR) campaigns. Its defined potency against BTK (IC50: 1 nM) and PIKfyve (IC50: 5.75 µM) provides a specific activity baseline against which new analogs can be rigorously benchmarked [REFS-2, REFS-3].

Dual-Target Probe for BTK/PIKfyve Pathway Crosstalk

The compound's confirmed, albeit moderate, PIKfyve activity (IC50: 5.75 µM) makes it a unique probe for studying signaling crosstalk. Unlike ibrutinib, which potently hits both targets, or a highly selective BTK inhibitor, this compound offers a balanced window of activity to dissect pathway interactions [4].

Quote Request

Request a Quote for N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.